5-Dehydroxyl-5-oxodoramectin is a chemical compound derived from doramectin, which is a member of the avermectin family. Avermectins are naturally occurring products of the fermentation of the bacterium Streptomyces avermitilis. These compounds are primarily used for their antiparasitic properties in veterinary medicine and agriculture. 5-Dehydroxyl-5-oxodoramectin is classified as a macrocyclic lactone, characterized by its complex polycyclic structure, which contributes to its biological activity.
The primary source of 5-Dehydroxyl-5-oxodoramectin is the fermentation of Streptomyces avermitilis, which produces doramectin as a natural product. Doramectin itself is an important veterinary drug used to treat parasitic infections in livestock. The classification of 5-Dehydroxyl-5-oxodoramectin falls under the category of anthelmintics and insecticides, functioning effectively against a variety of parasites.
The synthesis of 5-Dehydroxyl-5-oxodoramectin can be achieved through various chemical modifications of doramectin. One notable method involves:
5-Dehydroxyl-5-oxodoramectin participates in various chemical reactions that are crucial for its biological function:
These reactions are essential for understanding how modifications can enhance or reduce the biological activity of 5-Dehydroxyl-5-oxodoramectin.
The mechanism of action for 5-Dehydroxyl-5-oxodoramectin primarily involves its interaction with glutamate-gated chloride channels in the nervous system of parasites. This action leads to:
This mechanism is similar to other avermectins, emphasizing their role as potent anthelmintics.
The physical properties of 5-Dehydroxyl-5-oxodoramectin include:
Chemical properties include stability under acidic conditions but may degrade under extreme pH levels or prolonged exposure to light.
5-Dehydroxyl-5-oxodoramectin has several applications in scientific research and veterinary medicine:
The biosynthesis of 5-dehydroxyl-5-oxodoramectin is governed by a specialized polyketide synthase (PKS) gene cluster within the linear chromosome of Streptomyces avermitilis. This chromosome spans ~8.7 Mb with a GC content exceeding 70% and harbors 25 secondary metabolite biosynthetic gene clusters (BGCs), which occupy ~6.4% of the genomic territory [9]. The avermectin BGC (spanning 82 kb) encodes 12 modular PKS proteins (AVES1–4) organized into two convergently transcribed sets (aveA1–A2 and aveA3–A4), collectively hosting 55 catalytic domains [3] [9]. These megasynthases incorporate one starter and seven extender units to construct the macrocyclic aglycone backbone. Adjacent to the PKS genes lie tailoring enzyme genes, including cytochrome P450s (e.g., aveH for furan ring formation) and glycosyltransferase cassettes (avrBCDEFGHI) responsible for attaching L-oleandrose disaccharides [1] [3]. Crucially, the C-5 ketoreduction domain in module 7 remains inactive in 5-dehydroxyl-5-oxodoramectin biosynthesis, leading to a 5-oxo group instead of the 5-hydroxy moiety in doramectin [1].
Table 1: Core PKS Genes in the Avermectin Cluster of S. avermitilis
Gene | Encoded Protein | Function in Assembly | Catalytic Domains |
---|---|---|---|
aveA1 | AVES1 | Modules 1–2 (starter + extension 1–2) | KS-AT-DH-ER-KR-ACP (module 1) |
aveA2 | AVES2 | Modules 3–6 (extensions 3–6) | KS-AT-KR-ACP (module 3) |
aveA3 | AVES3 | Modules 7–9 (extensions 7–9) | KS-AT-DH-ER-KR-ACP (module 7)* |
aveA4 | AVES4 | Modules 10–12 (extensions 10–12 + cyclization) | KS-AT-TE (module 12) |
*Module 7 KR domain inactive in 5-dehydroxyl-5-oxodoramectin biosynthesis [1] [9].
5-Dehydroxyl-5-oxodoramectin derives its C-25 cyclohexyl side chain from exogenous cyclohexanecarboxylic acid (CHC), contrasting with the natural isobutyryl-CoA or 2-methylbutyryl-CoA starters. Precursor-directed biosynthesis exploits S. avermitilis's substrate-permissive starter unit acyltransferase (AT) in module 1 to incorporate CHC [1]. The process requires intracellular activation of CHC to cyclohexylcarboxy-CoA via the adenylating enzyme AvrA (CoA ligase). Engineered fermentation protocols supply CHC (0.5–5 mM) during the growth phase to maximize intracellular CoA-ester pools [5]. Kinetic analyses reveal that AvrA exhibits a Km of 40 µM for CHC—20-fold higher than for natural substrates—necessitating fed-batch supplementation to overcome competitive inhibition [1] [5]. Dynamic flux modeling using enzyme-cost flux balance analysis (deFBA) predicts optimal CHC feeding at 48–72 hours post-inoculation, coinciding with peak PKS expression [5]. This strategy yields 5-dehydroxyl-5-oxodoramectin titers of 350–450 mg/L, representing >80% of total avermectin analogs when native branched-chain acids are depleted [1].
Table 2: Efficiency of Carboxylic Acid Precursor Incorporation in S. avermitilis
Precursor | AvrA Km (µM) | Relative Incorporation Rate (%) | Dominant Product |
---|---|---|---|
Isobutyric acid | 2.0 | 100 (native) | Avermectin B1a |
2-Methylbutyric acid | 1.8 | 95 | Avermectin B1b |
Cyclohexanecarboxylic acid | 40.0 | 60–75 | 5-Dehydroxyl-5-oxodoramectin |
Cyclopentanecarboxylic acid | 120.0 | 15–20 | C-25 Cyclopentyl analog |
The CoA ligase AvrA (encoded by avrA) is indispensable for precursor activation in 5-dehydroxyl-5-oxodoramectin biosynthesis. This 55-kDa enzyme adenylates carboxylic acids (e.g., CHC) to form acyl-AMP intermediates, followed by thioesterification with CoA [1] [7]. Structural studies of homologs reveal a two-domain architecture: an N-terminal adenylation domain with conserved motifs (A8, A10) for ATP binding and a C-terminal CoA-binding domain. Mutagenesis of AvrA’s substrate-binding pocket (e.g., F152A, L296V) enhances CHC affinity by 3-fold, reducing Km from 40 µM to 13 µM [7]. Heterologous expression of Bacillus subtilis aryl-CoA ligases (e.g., ycsI) in S. avermitilis further diverts flux toward CHC-CoA, increasing 5-dehydroxyl-5-oxodoramectin yields by 40% [7]. CRISPR-cBEST-mediated base editing (C→T transitions) of the avrA promoter elevates expression 2.5-fold, while fusion to aveR (a pathway-specific regulator) creates a feedback-amplified activation system [7] [9].
S. avermitilis dedicates >500 kb of its genome to polyketide biosynthesis, creating intrinsic competition for malonyl-CoA, methylmalonyl-CoA, and NADPH pools. Targeted deletion of nonessential BGCs redirects flux toward 5-dehydroxyl-5-oxodoramectin [1] [9]:
Mutational biosynthesis enhances 5-dehydroxyl-5-oxodoramectin’s bioactivity by engineering S. avermitilis mutants defective in starter unit metabolism. Key approaches include:
Table 3: Metabolic Engineering Impacts on 5-Dehydroxyl-5-oxodoramectin Production
Strain Modification | Titer (mg/L) | Purity (%) | Key Metabolic Shift |
---|---|---|---|
Wild-type + CHC | 350 | 60 | Native CHC activation |
avrAF152A + CHC | 510 | 75 | Enhanced CHC-CoA synthesis |
Δolm + CHC | 480 | 85 | Methylmalonyl-CoA redirection |
aveA3-KR− + CHC | 390 | 95 | Blocked C-5 reduction |
avrAQ67V + adamantane-1-carboxylic acid | 220 | 90 | Novel C-25 adamantyl derivative |
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